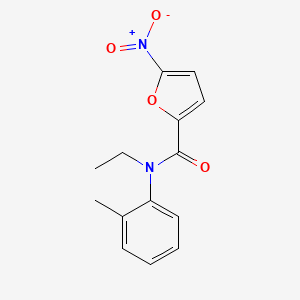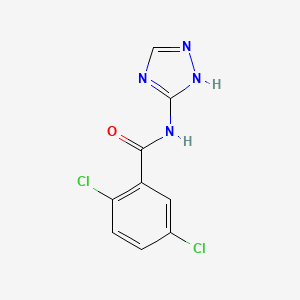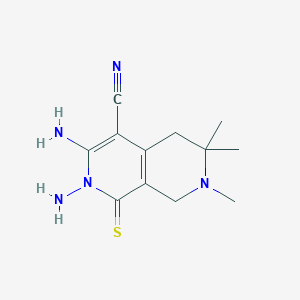
5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone, also known as NBI, is a synthetic compound that has been widely studied for its potential applications in various fields of scientific research. This compound belongs to the family of biisoindoles, which are known for their unique chemical structure and diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting the activity of this enzyme, 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone can prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of certain signaling pathways involved in cellular processes. In addition, 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone is its unique chemical structure, which makes it a useful building block for the synthesis of novel materials and compounds. In addition, 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been shown to have a range of biological activities, which makes it a potentially useful tool for studying various cellular processes. However, one limitation of 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone, including the development of more efficient synthesis methods, the investigation of its potential applications in various fields of scientific research, and the elucidation of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone in various experimental settings, as well as its potential applications in the treatment of human diseases.
Méthodes De Synthèse
The synthesis of 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone involves the reaction of 5-nitroisophthalic acid with phthalic anhydride in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques. The chemical structure of 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone is characterized by its two isoindole rings connected by a central tetrone moiety.
Applications De Recherche Scientifique
5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been investigated as a potential anti-cancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. In materials science, 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been used as a building block for the synthesis of novel polymers with unique optical and electronic properties. In biochemistry, 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been studied as a potential tool for the detection and quantification of certain biomolecules in biological samples.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7N3O6/c20-13-9-3-1-2-4-10(9)14(21)17(13)18-15(22)11-6-5-8(19(24)25)7-12(11)16(18)23/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWSAWTUFDWHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2,2'-biisoindole-1,1',3,3'-tetrone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5702484.png)
![N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5702491.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5702505.png)



![methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5702533.png)
![1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)

![N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5702562.png)
![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)

![2-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5702603.png)